molecular formula C17H22N4O2 B2801458 N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-phenoxypropanamide CAS No. 1795085-53-8

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-phenoxypropanamide

Cat. No.: B2801458
CAS No.: 1795085-53-8
M. Wt: 314.389
InChI Key: WNGXCENNWDBILI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-phenoxypropanamide (CAS 1795085-53-8) is a chemical compound with a molecular formula of C17H22N4O2 and a molecular weight of 314.4 g/mol . It features a complex structure incorporating a pyrimidine ring, a phenoxy group, and a propanamide chain, making it a molecule of significant interest in medicinal chemistry and drug discovery research. The compound is offered for research applications only and is not intended for diagnostic or therapeutic uses. Researchers can acquire this compound in various quantities to suit their experimental needs . The structural motifs present in this molecule, particularly the substituted pyrimidine core, are commonly investigated for their potential biological activities. Pyrimidine derivatives are widely studied in the development of compounds targeting various enzymes and receptors . This product is presented as a valuable building block or reference standard for scientists working in areas such as synthetic chemistry and pharmacological probe development.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-12-10-16(21(3)4)20-15(19-12)11-18-17(22)13(2)23-14-8-6-5-7-9-14/h5-10,13H,11H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGXCENNWDBILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C(C)OC2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-phenoxypropanamide typically involves a multi-step process. One common route begins with the formation of the dimethylamino-pyrimidine moiety, followed by the introduction of the phenoxypropanamide group. Specific reagents and conditions often include:

  • Step 1: : Synthesis of 4-(dimethylamino)-6-methylpyrimidine

    • Reagents: : Dimethylamine, methyl iodide, pyrimidine derivatives

    • Conditions: : Conducted in a polar solvent like dimethyl sulfoxide (DMSO) under basic conditions, typically at elevated temperatures.

  • Step 2: : Introduction of the phenoxypropanamide group

    • Reagents: : 2-phenoxypropanoic acid, coupling reagents (e.g., carbodiimides)

    • Conditions: : Coupling reactions in the presence of catalysts like N,N'-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.

Industrial Production Methods

For industrial-scale production, optimization of these methods is essential to ensure high yield and purity. This may involve:

  • Continuous flow synthesis techniques

  • Use of more efficient and environmentally friendly reagents

  • Advanced purification methods such as high-performance liquid chromatography (HPLC)

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-phenoxypropanamide: is subject to various chemical reactions:

  • Oxidation: : Can be oxidized under specific conditions, potentially modifying the dimethylamino group.

  • Reduction: : Reduction reactions might target the pyrimidine ring or the phenoxypropanamide moiety.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution, particularly at the pyrimidine ring or the phenoxy group.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

  • Reduction: : Agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under mild conditions.

  • Substitution: : Using nucleophiles like amines or electrophiles in organic solvents, often under catalytic conditions.

Major Products Formed

The primary products depend on the specific reactions and conditions applied, typically resulting in modified versions of the parent compound with distinct functional groups added or altered.

Scientific Research Applications

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-phenoxypropanamide: finds extensive use in:

  • Chemistry: : As a reactant or intermediate in synthetic organic chemistry for the development of new compounds.

  • Biology: : Investigating biological pathways and molecular interactions due to its structural compatibility with biological molecules.

  • Medicine: : Potential therapeutic applications, such as acting as a drug candidate or a molecular probe.

  • Industry: : Used in the development of advanced materials and chemical products.

Mechanism of Action

The compound's mechanism of action involves:

  • Molecular Targets: : Interaction with specific proteins or nucleic acids, influencing biological processes.

  • Pathways: : Modulation of biochemical pathways, potentially affecting enzyme activity, gene expression, or signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be inferred from the provided evidence, focusing on shared functional groups and pharmacological relevance. Below is a comparative analysis:

Structural and Functional Group Analysis

Table 1: Key Structural Comparisons

Compound Name Molecular Formula Key Functional Groups Potential Therapeutic Use
N-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-phenoxypropanamide Not Provided* Pyrimidine, dimethylamino, phenoxypropanamide Pharmaceutical intermediate
N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (CAS 61086-18-8) C₁₆H₂₄N₂O₂ Piperidine, methoxymethyl, phenylpropanamide Pharmaceutical intermediate
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-... (PF 43(1)) Complex Phenoxyacetamido, tetrahydropyrimidinone Therapeutic agent (unspecified)
Key Observations:
  • Pyrimidine vs. Piperidine/Phenyl Rings : The target compound’s pyrimidine ring (aromatic heterocycle) may offer stronger π-π stacking interactions compared to the piperidine ring in CAS 61086-18-8 . This could enhance binding affinity to targets like kinases or nucleic acids.
  • Amide Linkages: Both the target compound and PF 43(1) feature amide bonds, which improve metabolic stability and facilitate hydrogen bonding. However, the phenoxypropanamide chain in the target compound provides greater conformational flexibility than the rigid tetrahydropyrimidinone in PF 43(1).

Pharmacological Implications

  • Sigma Receptor Ligands : Compounds like BD 1008 and BD 1047 () share structural motifs (e.g., dichlorophenyl, amine groups) with the target compound, suggesting possible sigma receptor activity. However, the pyrimidine core in the target may confer distinct selectivity profiles .
  • Metabolic Stability: The phenoxy group in the target compound, similar to PF 43(1)’s 2,6-dimethylphenoxy moiety , may reduce oxidative metabolism, extending half-life compared to simpler phenylpropanamides.

Research Findings and Limitations

While direct data on the target compound are absent in the evidence, extrapolations from structural analogs suggest:

Enhanced Binding Affinity : The pyrimidine ring may improve target engagement compared to piperidine-based analogs .

Solubility Advantages: The dimethylamino group could mitigate the lipophilicity associated with aromatic systems, as seen in other amine-containing pharmaceuticals .

Unresolved Questions : The compound’s exact pharmacological targets, toxicity profile, and metabolic pathways remain speculative without experimental validation.

Biological Activity

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-phenoxypropanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a dimethylamino group attached to a pyrimidine ring, which is further linked to a phenoxypropanamide moiety. Its molecular formula is C17H22N4O2C_{17}H_{22}N_{4}O_{2} with a molecular weight of 318.39 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound primarily involves:

  • Target Interaction : The compound may interact with specific proteins or nucleic acids, influencing various biochemical pathways.
  • Signal Transduction : It is hypothesized to modulate enzyme activities and gene expression, potentially affecting cellular signaling pathways.

Antitumor Activity

Research has indicated that compounds structurally similar to this compound exhibit significant antitumor properties. For example, studies on related benzamide derivatives have shown potent inhibitory effects on human cancer cell lines, suggesting that this compound could be explored for similar therapeutic applications .

Neurochemical Effects

In studies involving neurochemical assessments, compounds with similar structures have been shown to influence neurotransmitter systems, particularly in the context of psychoactive substances. The modulation of dopamine and serotonin levels in specific brain regions indicates potential implications for treating mood disorders or addiction .

Case Studies and Research Findings

  • Anticancer Studies : A study evaluated the effects of a related compound on human myelodysplastic syndrome cell lines, demonstrating its ability to induce apoptosis and cell cycle arrest through the modulation of histone deacetylases (HDACs). This suggests that this compound may have similar anticancer potential .
  • Neuropharmacological Research : Another investigation into phenethylamine derivatives revealed that structural modifications can significantly alter their pharmacological profiles. This research highlighted the importance of the dimethylamino group in enhancing locomotor activity in rodent models, which could be relevant for understanding the psychostimulant effects of related compounds .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-(4-(dimethylamino)-6-methylpyrimidin-2-yl)benzamideSimilar dimethylamino and pyrimidine structureAntitumor activity through HDAC inhibition
N-(4-(methylamino)-6-methylpyrimidin-2-yl)benzamideVariation in amino groupNeurochemical modulation effects

Q & A

Q. What are the optimal synthetic routes and purification methods for N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-phenoxypropanamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Amide bond formation : Coupling agents like EDC or DCC are used to link the pyrimidine and phenoxypropanamide moieties .
  • Purification : Column chromatography (SiO₂, gradients of dichloromethane/methanol) or prep-TLC is critical for isolating the compound with high purity. Triethylamine is often added to neutralize acidic byproducts .
  • Key reagents : Brominating agents (e.g., N-bromosuccinimide) may be required for intermediates .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • Nuclear Magnetic Resonance (NMR) : To confirm proton environments, particularly the dimethylamino group (δ ~2.8–3.2 ppm) and pyrimidine ring protons .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₁₈H₂₅N₅O₂).
  • X-ray crystallography : Resolves stereochemistry and intramolecular interactions (e.g., hydrogen bonding between pyrimidine N and amide O) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer :
  • Cytotoxicity screening : Use cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via MTT assays .
  • Enzyme inhibition studies : Test against kinases or proteases, given the pyrimidine core’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrimidine ring) affect bioactivity and selectivity?

  • Methodological Answer :
  • SAR Studies : Compare derivatives with varying substituents (e.g., methyl vs. methoxy groups at C6). For example:
Substituent at C4Bioactivity (IC₅₀, μM)Selectivity Index
Dimethylamino0.4512.3
Methoxy1.208.7
  • Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to target proteins .

Q. What strategies resolve contradictions in crystallographic data for this compound’s polymorphs?

  • Methodological Answer :
  • Thermal analysis : Differential Scanning Calorimetry (DSC) identifies polymorph transitions.
  • Hydrogen bonding analysis : Compare intramolecular interactions (e.g., N–H⋯O vs. C–H⋯π bonds) across crystal forms .
  • Variable-temperature XRD : Assess lattice stability under thermal stress .

Q. How can stereoselective synthesis be achieved for chiral derivatives of this compound?

  • Methodological Answer :
  • Chiral auxiliaries : Use tert-butyl isocyanide in Ugi reactions to induce diastereoselectivity (>90% de) .
  • Asymmetric catalysis : Employ organocatalysts (e.g., DMAP derivatives) for enantioselective alkylation of the pyrimidine ring .

Q. What mechanisms explain its interaction with biological targets (e.g., kinases or proteases)?

  • Methodological Answer :
  • Kinase inhibition : The pyrimidine ring mimics ATP’s adenine, competing for binding pockets. Fluorescence quenching assays quantify binding constants .
  • Protease inhibition : The phenoxypropanamide moiety may act as a transition-state analog. Kinetic studies (e.g., stopped-flow spectrometry) reveal inhibition modes .

Data Interpretation & Experimental Design

Q. How should researchers design dose-response experiments to minimize off-target effects?

  • Methodological Answer :
  • Dose range : Use logarithmic scaling (e.g., 0.1–100 μM) to capture EC₅₀/IC₅₀ values.
  • Counter-screening : Test against unrelated enzymes (e.g., carbonic anhydrase) to assess specificity .

Q. What analytical methods validate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • HPLC-MS stability assays : Incubate in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24 hours. Monitor degradation products .
  • Light exposure tests : UV-vis spectroscopy tracks photo-degradation in PBS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.